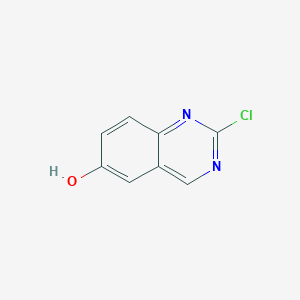

2-Chloroquinazolin-6-ol

説明

2-Chloroquinazolin-6-ol is a chemical compound with the molecular formula C8H5ClN2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinazolin-6-ol typically involves the chlorination of quinazolin-6-ol. One common method is the reaction of quinazolin-6-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 2-position of the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the chlorination process.

化学反応の分析

Types of Reactions

2-Chloroquinazolin-6-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form quinazolinone derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the quinazoline ring structure.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted quinazoline derivatives.

Oxidation Reactions: Quinazolinone derivatives.

Reduction Reactions: Reduced quinazoline compounds with modified ring structures.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

2-Chloroquinazolin-6-ol and its derivatives have shown promising antitumor activity. Research indicates that modifications to the quinazolinone scaffold can enhance cytotoxic effects against specific cancer types. For instance, a study demonstrated that certain derivatives induced apoptosis in breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth (IC50 values around 15 µM) .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Breast Cancer | 15 | Induces apoptosis via caspase activation |

| Derivative A | Lung Cancer | 10 | Inhibits cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans. Notably, it inhibits biofilm formation, which is critical in treating infections caused by these microorganisms .

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Inhibits growth |

| Derivative B | Pseudomonas aeruginosa | 16 | Reduces biofilm formation |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Variations at specific positions on the quinazoline ring can significantly influence both antitumor and antimicrobial activities. For example, modifications at the C2 and C7 positions have been linked to enhanced efficacy .

Case Studies

Case Study: Antitumor Efficacy

A series of studies have evaluated the antitumor potential of various derivatives of this compound. One notable study highlighted that derivatives could induce apoptosis in cancer cell lines with varying degrees of effectiveness, suggesting their potential as templates for developing more potent antitumor agents .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple strains of bacteria and fungi. The results indicated significant antimicrobial activity, with some derivatives displaying MIC values lower than those of existing antibiotics, emphasizing their potential in clinical applications .

Additional Applications

Antiplasmodial Activity

Recent research has also explored the antiplasmodial properties of compounds based on the quinazoline scaffold. Some derivatives have shown effective inhibition against Plasmodium falciparum, with selectivity indices suggesting a favorable therapeutic window compared to conventional treatments like chloroquine .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | ≤ 2 | >125 | >62.5 |

作用機序

The mechanism of action of 2-Chloroquinazolin-6-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine atom and hydroxyl group play crucial roles in its binding affinity and specificity to molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological activity.

類似化合物との比較

2-Chloroquinazolin-6-ol can be compared with other quinazoline derivatives, such as:

Quinazolin-6-ol: Lacks the chlorine atom at the 2-position, resulting in different reactivity and biological activity.

2-Methylquinazolin-6-ol: Has a methyl group instead of a chlorine atom at the 2-position, leading to variations in chemical properties and applications.

2-Bromoquinazolin-6-ol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

2-Chloroquinazolin-6-ol is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₈H₅ClN₂O

Molecular Weight: 180.59 g/mol

The compound features a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, with a chlorine atom at the 2-position and a hydroxyl group at the 6-position. These functional groups are critical for its biological activity.

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. The presence of the chlorine atom and hydroxyl group enhances its binding affinity to molecular targets through:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

This compound is believed to modulate biological pathways by inhibiting specific enzymes or receptors involved in disease processes, particularly in cancer and infectious diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating potential as an anticancer agent. The compound's ability to affect microtubule dynamics is particularly noteworthy, as it may disrupt cancer cell mitosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Its structure suggests that it could inhibit bacterial growth by targeting specific enzymes critical for bacterial survival.

Synthesis and Evaluation

A study focused on synthesizing novel quinazoline derivatives, including this compound, evaluated their biological activities against various cancer cell lines. The findings revealed that these derivatives exhibited promising antiproliferative effects, highlighting their potential as therapeutic agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications to the quinazoline core can significantly affect biological activity. For instance, substitutions at different positions on the quinazoline ring can enhance or diminish anticancer efficacy. The SAR analysis provides insights into optimizing these compounds for better therapeutic outcomes .

Data Summary Table

特性

IUPAC Name |

2-chloroquinazolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDBBQQPGZSXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314069 | |

| Record name | 2-Chloro-6-quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036755-97-1 | |

| Record name | 2-Chloro-6-quinazolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。